molecular formula C11H17N3O B010675 4-(Diethylamino)benzohydrazide CAS No. 100139-54-6

4-(Diethylamino)benzohydrazide

Cat. No. B010675
CAS RN: 100139-54-6
M. Wt: 207.27 g/mol
InChI Key: PUNSOBLTEWFAMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(Diethylamino)benzohydrazide derivatives involves reaction processes that enable the formation of complex structures. For instance, the compound can be prepared through the reaction of 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide, showcasing the versatility of hydrazide compounds in synthesis (Su, Gu, & Lin, 2011). Additionally, organotin(IV) complexes derived from 4-(diethylamino)benzoic acid have been synthesized, indicating the compound's capacity to form diverse organometallic complexes with potential antibacterial activities (Win et al., 2010).

Molecular Structure Analysis

The molecular structure of 4-(Diethylamino)benzohydrazide derivatives reveals intricate details about their spatial configuration and bonding interactions. For example, crystal structure analysis demonstrates the significance of intramolecular and intermolecular hydrogen bonding in stabilizing these compounds, which is crucial for understanding their reactivity and properties (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Chemical Reactions and Properties

4-(Diethylamino)benzohydrazide and its derivatives participate in various chemical reactions, forming new compounds with unique properties. For instance, the reaction with thiocarbonohydrazide leads to the formation of substituted 4-amino-1,2,4-triazines, highlighting the compound's role in synthesizing heterocyclic compounds of interest in medicinal chemistry (Kobelev et al., 2019).

Scientific Research Applications

Crystal Structure and Chemical Properties

  • N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide Methanol Monosolvate : This compound was prepared using 4-diethylamino-2-hydroxybenzaldehyde and 4-(dimethylamino)benzohydrazide. It has a significant dihedral angle between the two benzene rings and forms chains through intermolecular hydrogen bonds in its crystal structure (Su, Gu, & Lin, 2011).

Antibacterial Activity

  • 4-{4-(Methylamino)thieno[3,2-d]pyrimidin-2-yl}-benzohydrazide Derivatives : These derivatives show high antibacterial activity against various bacteria including Escherichia coli and Staphylococcus aureus (Giri et al., 2017).

Antioxidant, Anti-inflammatory, and Antimicrobial Activity

  • Substituted-N′-[(1E)-substituted-phenylmethylidene]benzohydrazide Analogs : These analogs exhibit antioxidant, anti-inflammatory, and antimicrobial activities in various in vitro models. They have been synthesized and authenticated by multiple spectroscopic techniques (Bala et al., 2013).

Catalytic and DNA Binding Activities

  • Schiff Base Ligand and Metal Complexes : The Schiff base ligand synthesized from 4-diethylamino benzohydrazide and its Co(II), Ni(II), and Cu(II) complexes show catalytic properties, DNA binding behavior, and antimicrobial activities (El‐Gammal et al., 2021).

Antimicrobial and Anticancer Potentials

  • 2/3-Bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides : These compounds have been evaluated for their antimicrobial and anticancer potentials, with certain compounds showing potent activity (Kumar et al., 2017).

Synthesis and Structural Characterization

  • Dioxomolybdenum(VI) Complex Derived from 4-Bromo-N'-(4-diethylamino-2-hydroxybenzylidene) benzohydrazide : This complex has been synthesized and characterized, showing catalytic properties for sulfoxidation reactions (Wang et al., 2016).

Antioxidant and Antiproliferative Activity

  • Indole Derivatives of Benzohydrazides : Certain indole hydrazones derived from benzohydrazides exhibit antioxidant and antiproliferative activities, indicating their potential in treating neoplastic diseases (Demurtas et al., 2019).

Mechanism of Action

DEAB’s mechanism of action is not well-documented, but it is believed to inhibit certain enzymes, particularly aldehyde dehydrogenase (ALDH). ALDH plays a crucial role in detoxifying aldehydes and is associated with cancer stem cells (CSCs). Inhibition of ALDH by DEAB may have implications in cancer therapy .

Future Directions

: Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer

properties

IUPAC Name

4-(diethylamino)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUNSOBLTEWFAMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366369
Record name 4-(diethylamino)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

100139-54-6
Record name 4-(diethylamino)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100139-54-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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